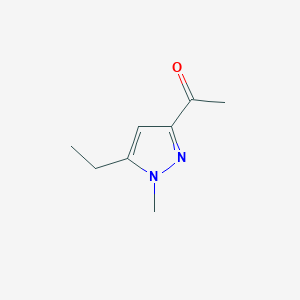
3-Aminoquinoxaline-2-carbonitrile 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoquinoxaline-2-carbonitrile 4-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure, making it a unique and versatile molecule. In
Wissenschaftliche Forschungsanwendungen
3-Aminoquinoxaline-2-carbonitrile 4-oxide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential inhibitor of protein kinases, which are important targets for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases such as c-Src and EGFR, which are involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Aminoquinoxaline-2-carbonitrile 4-oxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antibacterial activity. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify, making it a practical compound for laboratory experiments. However, one of the limitations of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 4-oxide. One area of research is the development of more efficient synthesis methods and purification techniques. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, the study of its mechanism of action and its interactions with other molecules may provide insights into its potential applications in various fields.
Synthesemethoden
The synthesis of 3-Aminoquinoxaline-2-carbonitrile 4-oxide involves the reaction of 3-nitroquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This reaction leads to the formation of 3-Aminoquinoxaline-2-carbonitrile 4-oxide as the major product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Eigenschaften
CAS-Nummer |
160314-96-5 |
|---|---|
Produktname |
3-Aminoquinoxaline-2-carbonitrile 4-oxide |
Molekularformel |
C9H6N4O |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
4-hydroxy-3-iminoquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-7-9(11)13(14)8-4-2-1-3-6(8)12-7/h1-4,11,14H |
InChI-Schlüssel |
MGOFMDCHTJGSMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N)N2O)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N)N2O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)



![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)